molecular formula C18H16BrNO B1293336 (3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898789-95-2

(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1293336
CAS RN: 898789-95-2
M. Wt: 342.2 g/mol
InChI Key: LPPXCFGDERAWJW-UHFFFAOYSA-N
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Description

The compound "(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" is a brominated methanone derivative, which is part of a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated methanone derivatives and their synthesis, molecular structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated methanone derivatives typically involves reactions such as bromination, demethylation, and reduction. For instance, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives was achieved through bromination and demethylation of a dimethoxyphenyl trimethoxyphenyl methanone precursor . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was conducted by reacting 4-bromophenol with benzoyl chloride . These methods suggest that the target compound could potentially be synthesized through analogous bromination and coupling reactions involving appropriate phenyl and pyrrol-methylphenyl precursors.

Molecular Structure Analysis

The molecular structure of brominated methanone derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . Another related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was found to have a triclinic crystal structure with a planar pyrrole ring . These findings indicate that the target compound may also exhibit a well-defined crystalline structure, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated methanone derivatives can be influenced by the presence of bromine and other functional groups. The papers do not provide specific details on the chemical reactions of these compounds, but the presence of bromine typically enhances the electrophilic character of the compound, making it more reactive towards nucleophilic substitution reactions. The pyrrol-methylphenyl group in the target compound may also participate in various chemical transformations, potentially affecting its reactivity profile.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, cell dimensions, and density were reported for some of the synthesized brominated methanone derivatives . The chemical properties, particularly the antioxidant activities, were evaluated for a series of new compounds synthesized from bromophenols . These compounds demonstrated effective antioxidant power, with the most potent being a phenol with two phenolic rings and five phenolic hydroxyl groups . Although the antioxidant activity of the target compound is not discussed, its structural similarity to the compounds studied suggests it may also possess antioxidant properties.

properties

IUPAC Name

(3-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPXCFGDERAWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643478
Record name (3-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898789-95-2
Record name Methanone, (3-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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